molecular formula C13H18N2O2 B13509270 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid

Cat. No.: B13509270
M. Wt: 234.29 g/mol
InChI Key: LWZBALMWTQCSRI-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a piperidine ring substituted with two methyl groups at the 4-position and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4,4-dimethylpiperidine. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of isonicotinic acid and the amine group of 4,4-dimethylpiperidine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of this compound .

Scientific Research Applications

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Dimethylpiperidin-1-yl)isonicotinic acid is unique due to the presence of the 4,4-dimethylpiperidine moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic profile .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-13(2)4-7-15(8-5-13)11-9-10(12(16)17)3-6-14-11/h3,6,9H,4-5,7-8H2,1-2H3,(H,16,17)

InChI Key

LWZBALMWTQCSRI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)C

Origin of Product

United States

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